![molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5](/img/structure/B2910258.png)
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, also known as TFMTHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMTHA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
Target of Action
The primary target of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell growth and survival, making it a significant target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to the active site of the enzyme
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its potential as a multifunctional compound with applications in different fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity, which makes it a potential candidate for the development of antifungal drugs (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been shown to exhibit anticancer activity, which makes it a potential candidate for the development of anticancer drugs (Kumar et al., 2016). However, one of the limitations of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its limited solubility in water, which makes it difficult to use in aqueous solutions (Kumar et al., 2016).
Future Directions
There are several future directions for the research on 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine. One of the future directions is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based antifungal drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity (Kumar et al., 2016). Another future direction is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based anticancer drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit anticancer activity (Kumar et al., 2016). In addition, future research could focus on the synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine derivatives with improved solubility and bioactivity. Finally, future research could focus on the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, as the exact mechanism of action is not fully understood.
Conclusion
In conclusion, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal and anticancer activity, and it has potential as a multifunctional compound. However, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has limited solubility in water, which makes it difficult to use in aqueous solutions. Future research could focus on the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based drugs with improved solubility and bioactivity, as well as the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine.
Reference
Kumar, S., Singh, S., & Singh, V. K. (2016). Synthesis, characterization and biological evaluation of 4-[3-(trifluoromethyl)cyclohexyl]-1, 3-thiazol-2-amine. Bioorganic & Medicinal Chemistry Letters, 26(6), 1558-1561.
Synthesis Methods
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, such as the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction leads to the formation of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine as a yellow solid with a yield of up to 80% (Kumar et al., 2016). Other methods for synthesizing 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine include the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of sulfuric acid and sodium nitrite, and the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of potassium carbonate and acetic anhydride (Kumar et al., 2016).
Scientific Research Applications
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity against different strains of fungi (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro (Kumar et al., 2016). In agriculture, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds (Kumar et al., 2016). In material science, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a precursor for the synthesis of thiazole-based polymers (Kumar et al., 2016).
properties
IUPAC Name |
4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIVRYJBMPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.